molecular formula C17H14ClNO3S2 B6523791 ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate CAS No. 477567-93-4

ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate

Cat. No.: B6523791
CAS No.: 477567-93-4
M. Wt: 379.9 g/mol
InChI Key: ODOQFAHNDULWDZ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a benzothiophene core substituted with a chlorine atom at position 3, linked via an amide bond to a 3-methylthiophene-2-carboxylate scaffold. The chlorine atom and benzothiophene moiety are critical for modulating electronic effects and steric interactions, which may influence binding to biological targets such as kinases or DNA .

Properties

IUPAC Name

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S2/c1-3-22-17(21)14-9(2)8-12(24-14)19-16(20)15-13(18)10-6-4-5-7-11(10)23-15/h4-8H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOQFAHNDULWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-chloro-1-benzothiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid, followed by esterification. The reaction conditions often require the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques like microwave-assisted synthesis and ultrasound-assisted synthesis are also employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and nucleophiles such as alkyl halides .

  • Addition: Electrophilic addition reactions may involve reagents like bromine and iron(III) chloride .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted thiophenes and benzothiophenes.

  • Addition: Formation of halogenated derivatives and cyclic compounds.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of pharmaceuticals, agrochemicals, and organic materials . In biological research, it is employed to study enzyme inhibition and receptor binding, contributing to the understanding of biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents . Its derivatives are being investigated for their ability to target specific pathogens and cancer cells.

Industry: In the industrial sector, ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is used in the production of dyes, pigments, and electronic materials . Its unique properties make it suitable for applications in polymer chemistry and nanotechnology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the benzothiophene and thiophene rings allows for hydrophobic interactions and electrostatic interactions with biological macromolecules. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

Thiophene derivatives with electronegative substituents (e.g., Cl, OCH₃, OC₂H₅) exhibit enhanced cytotoxicity against cancer cell lines. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Biological Findings Reference
Target Compound : Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate 3-Chloro-benzothiophene amido, 3-methyl, ethyl ester Inferred activity: Likely high cytotoxicity due to chloro-benzothiophene moiety
Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (Compound 74) 4-Chlorostyryl, cyano, ethyl ester High activity against MCF-7, NCI-H460, SF-268; low toxicity to WI-38 fibroblasts
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (76b) 4-Methoxyphenyl carbamoyl, 3-methyl, ethyl ester Enhanced activity due to OCH₃ group; selective against cancer cells
Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methylthiophene-2-carboxylate (77) Ethoxy-propanamido, 3-methyl, ethyl ester High potency attributed to dual ethoxy groups; selective cytotoxicity
Ethyl 4-(cyanosulfanyl)-5-(furan-2-amido)-3-methylthiophene-2-carboxylate Furan-2-amido, cyanosulfanyl, 3-methyl, ethyl ester Inferred: Reduced lipophilicity vs. benzothiophene analogs; unconfirmed activity

Key Observations :

  • Chlorine Substitution : The 3-chloro group on benzothiophene (target compound) may improve DNA intercalation or enzyme inhibition compared to 4-chlorostyryl (Compound 74) .
  • Methoxy vs. Ethoxy Groups: Compound 76b (OCH₃) and 77 (OC₂H₅) demonstrate that bulkier alkoxy groups enhance selectivity for cancer cells over normal fibroblasts (WI-38) .
  • Benzothiophene vs. Furan/Phenyl Cores : The benzothiophene system in the target compound likely offers superior π-π stacking and hydrophobic interactions compared to furan () or simple phenyl rings .

Selectivity Profiles

Compounds with hydrophobic substituents (e.g., chloro, methoxy) exhibit improved selectivity. For example:

  • Compound 74 : High cytotoxicity against triple-negative breast cancer (MCF-7) but low toxicity to WI-38 fibroblasts .
  • Compound 76b : The 4-methoxyphenyl group reduces off-target effects, enhancing therapeutic index .
  • Target Compound : The 3-chloro-benzothiophene amido group may confer selectivity by targeting cancer-specific pathways (e.g., kinase inhibition), though experimental validation is needed.

Biological Activity

Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an ethyl ester group, a chlorine atom, and a methyl group on the benzothiophene ring. Its molecular formula is C14H12ClNO2SC_{14}H_{12}ClNO_2S, with a molecular weight of approximately 287.77 g/mol. The specific arrangement of substituents is crucial for its biological activity.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in key biochemical pathways. Thiophene derivatives are known to exhibit enzyme inhibition properties, affecting processes such as cell signaling and metabolic regulation.

Biochemical Pathways

The compound's activity may involve modulation of pathways related to inflammation, cancer progression, and microbial resistance. Its structural similarity to other biologically active molecules suggests potential for interaction with G-protein coupled receptors (GPCRs) and kinases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to higher values depending on the specific substitution patterns .

Antitumor Activity

Research has indicated that certain benzothiophene derivatives exhibit antitumor properties. In animal models, compounds structurally related to this compound have shown effectiveness against Sarcoma-180, suggesting potential as chemotherapeutic agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated a series of halogenated benzothiophenes for their antimicrobial activity. The results indicated that specific substitutions significantly enhanced their efficacy against pathogens like Staphylococcus aureus and Candida albicans .
  • Antitumor Screening : In a screening of various analogs against Sarcoma-180, several compounds demonstrated significant inhibitory effects on tumor growth. The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups was beneficial for enhancing antitumor activity .

Comparative Analysis

The unique combination of substituents on this compound distinguishes it from similar compounds:

Compound NameKey SubstituentsAntimicrobial ActivityAntitumor Activity
Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylateCl at 5-positionModerateLow
Ethyl 3-methylbenzo[b]thiophene-2-carboxylateNo ClLowModerate
This compoundCl & methylHighHigh

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